2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Overview
Description
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound . It is a benzoxazine derivative and is used as a building block for various natural and synthetic organic compounds . It has been reported as an intermediate during the biogenesis of cyclic hydroxamic acids in maize .
Synthesis Analysis
The synthesis of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine involves several steps . A convenient one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates and their conversion into the respective carboxylic acids are described . The synthesis of benzoxazines involves the condensation of 2-hydroxybenzylamines .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine consists of a benzoxazine ring attached to a methyl group . The IUPAC name for this compound is 2-methyl-3,4-dihydro-2H-1,4-benzoxazine .
Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine are complex and involve several steps . The synthesis of benzoxazines involves the condensation of 2-hydroxybenzylamines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-3,4-dihydro-2H-1,4-benzoxazine include its molecular weight, which is 149.19 . It is a powder at room temperature .
Scientific Research Applications
Antimicrobial and Antioxidant Properties
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride derivatives have been studied for their antimicrobial and antioxidant properties. Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, demonstrating their potential in vitro antimicrobial and antioxidant activities (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Synthesis of New Derivatives
Research by Moustafa (2005) involved the synthesis of various fused and spiro 1,4-Benzoxazine derivatives, exploring the chemical diversity and potential applications of these compounds (Moustafa, 2005).
Environmentally Friendly Synthesis
Albanese et al. (2003) focused on an environmentally friendly synthesis method for 2-substituted 3,4-dihydro-2H-1,4-benzoxazines, highlighting the importance of sustainable practices in chemical synthesis (Albanese, Donghi, Landini, Lupi, & Penso, 2003).
Pesticidal Activity
A study by Shakil et al. (2010) synthesized a series of 1,3-Benzoxazines and evaluated them for pesticidal activity, demonstrating their potential use in agriculture (Shakil, Pandey, Singh, Kumar, Awasthi, Pankaj, Srivastava, Singh, & Pandey, 2010).
properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-7-6-10-8-4-2-3-5-9(8)11-7;/h2-5,7,10H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVZRDREQXIPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2O1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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